L-alanine

Catalog No.
S517809
CAS No.
56-41-7
M.F
C3H7NO2
M. Wt
89.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-alanine

CAS Number

56-41-7

Product Name

L-alanine

IUPAC Name

2-aminopropanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)

InChI Key

QNAYBMKLOCPYGJ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N

Solubility

Solublein water
Slightly soluble (in ethanol)

Synonyms

Abufène, Alanine, Alanine, L Isomer, Alanine, L-Isomer, L Alanine, L-Alanine, L-Isomer Alanine

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)O)N

Description

The exact mass of the compound Alanine is 89.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 164000 mg/l (at 25 °c)164 mg/ml at 25 °csolubility in cold 80% ethanol = 0.2%slightly soluble in ethanol, pyridine; insoluble in ether, acetonein water, 1.64x10+5 mg/l at 25 °c204 mg/mlsolublein waterslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158286. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids. It belongs to the ontological category of alanine zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Alanine in Protein Synthesis

L-alanine is a fundamental building block of proteins. It is one of the 20 naturally occurring amino acids and plays a crucial role in protein synthesis. During protein translation, ribosomes link amino acids together based on the genetic code carried by messenger RNA (mRNA). L-alanine's specific structure allows it to form peptide bonds with other amino acids, contributing to the overall structure and function of the resulting protein .

Alanine as a Precursor for other Molecules

Alanine serves as a precursor for the synthesis of various essential molecules in the body. One notable example is carnosine, a molecule found in skeletal muscle that helps buffer lactic acid produced during exercise. L-alanine combines with beta-alanine to form carnosine. Supplementation with beta-alanine is a common strategy among athletes to potentially improve exercise performance by increasing muscle carnosine levels .

Another example is pyruvate, a key intermediate molecule in cellular respiration. Alanine can be converted into pyruvate through enzymatic processes, providing a source of energy for the body .

Alanine in Drug Development

Research is exploring the potential applications of L-alanine and its derivatives in drug development. One area of interest involves modifying natural products with L-alanine to enhance their therapeutic properties. For instance, studies have shown that L-alanine derivatives of certain natural compounds exhibit promising anti-cancer activity .

Furthermore, D-alanine, the mirror image of L-alanine, is being investigated for its potential role in treating neurological disorders. D-serine, another D-amino acid, acts as a co-agonist at N-methyl-D-aspartate receptors (NMDARs) in the brain. Research suggests that D-alanine might influence NMDAR activity, potentially impacting the treatment of various psychiatric conditions .

L-alanine is a non-essential alpha-amino acid, which means it is synthesized by the body and does not need to be obtained through diet. Its molecular formula is C3H7NO2C_3H_7NO_2, and it plays a crucial role in protein synthesis as a constituent of various proteins. L-alanine was first isolated from silk fibroin in 1879 and is notable for its hydrophobic properties due to its methyl side chain, making it an important amino acid in the structure of proteins, particularly in those that require flexibility and stability, such as spider silk proteins .

The structure of L-alanine features an asymmetric carbon atom, which contributes to its chirality. The amino group (NH2-NH_2) and the carboxyl group (COOH-COOH) are attached to the central carbon atom, along with a hydrogen atom and a methyl group (CH3-CH_3). This configuration allows L-alanine to exist in a zwitterionic form at physiological pH, where it carries both a positive charge on the amino group and a negative charge on the carboxyl group .

In addition to protein synthesis, Alanine plays various roles within the body:

  • Gluconeogenesis: Alanine can be converted into glucose, a primary energy source, in the liver during times of fasting [].
  • Nitrogen transport: Alanine serves as a carrier molecule for transporting nitrogen between tissues [].
  • Muscle Energy: During exercise, skeletal muscles break down proteins for energy. Alanine released from these muscles can be transported to the liver for gluconeogenesis [].
, primarily through transamination and deamination processes. The conversion of pyruvate to L-alanine is catalyzed by the enzyme alanine aminotransferase, which transfers an amino group from glutamate to pyruvate, forming L-alanine and alpha-ketoglutarate . Additionally, L-alanine can undergo oxidative deamination, where it is converted back to pyruvate while releasing ammonia .

In industrial applications, L-alanine can be synthesized through several chemical methods. One common route involves the decarboxylation of L-aspartate using aspartate 4-decarboxylase. Another method includes the Strecker synthesis, where acetaldehyde reacts with ammonium chloride in the presence of sodium cyanide .

L-alanine plays significant roles in metabolic pathways. It is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle tissue to the liver. In this cycle, L-alanine is synthesized from pyruvate during periods of fasting or intense exercise. The liver then converts L-alanine back into pyruvate for gluconeogenesis, allowing for glucose production that can be utilized by muscles .

Moreover, L-alanine serves as a substrate for various enzymes and contributes to cellular energy metabolism. It has been shown to possess antioxidant properties and may help mitigate oxidative stress within cells .

L-alanine can be synthesized through several methods:

  • Biosynthesis:
    • From pyruvate via transamination with glutamate.
    • From branched-chain amino acids such as valine and leucine.
  • Chemical Synthesis:
    • Decarboxylation: Using aspartate 4-decarboxylase on L-aspartate.
    • Strecker Synthesis: Condensation of acetaldehyde with ammonium chloride in the presence of sodium cyanide.
    • Fermentation: Microbial fermentation processes can also yield L-alanine .
  • Enzymatic Methods:
    • Asymmetric hydrolysis using microbial acylase has been explored for producing L-alanine from various substrates .

L-alanine has diverse applications across various fields:

  • Nutritional Supplements: Used in dietary supplements for athletes due to its role in energy metabolism.
  • Pharmaceuticals: Acts as an excipient or stabilizer in drug formulations.
  • Food Industry: Utilized as a flavor enhancer and preservative.
  • Biotechnology: Important in protein engineering and enzyme assays due to its role in stabilizing protein structures .

Research has indicated that L-alanine interacts with several metabolic pathways and enzymes. For instance:

  • It influences the activity of alanine aminotransferase, thereby affecting amino acid metabolism.
  • Studies have shown that variations in L-alanine levels can impact insulin sensitivity and glucose metabolism .
  • Its role in the glucose-alanine cycle highlights its significance in nitrogen transport between tissues and energy production during fasting or exercise .

L-alanine shares similarities with other amino acids but also possesses unique characteristics:

CompoundStructureUnique Features
GlycineC2H5NO2C_2H_5NO_2Simplest amino acid; no chiral center
L-serineC3H7NO3C_3H_7NO_3Contains a hydroxymethyl side chain
D-AlanineC3H7NO2C_3H_7NO_2Enantiomer of L-alanine; less common in nature
β-AlanineC3H7NO2C_3H_7NO_2Has a different position of the amino group
ProlineC5H9NO2C_5H_{9}NO_2Contains a cyclic structure; contributes to protein folding

L-alanine's unique methyl side chain distinguishes it from other amino acids like glycine and serine, which have different functional groups affecting their properties and roles within proteins. Its hydrophobic nature makes it particularly important for maintaining protein structure and function in diverse biological systems .

L-Alanine crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁ [1] [2]. This space group belongs to the point group D₂ and represents a chiral crystal structure that accommodates the chirality of the L-enantiomer [3]. The crystallographic analysis reveals a well-ordered three-dimensional arrangement of L-alanine molecules in their zwitterionic form, where the amino group is protonated (NH₃⁺) and the carboxyl group is deprotonated (COO⁻) [4].

Unit Cell Dimensions and Orthorhombic Crystal System

The unit cell parameters of L-alanine have been precisely determined through single crystal X-ray diffraction studies. The unit cell dimensions are a = 6.032 Å, b = 12.343 Å, and c = 5.784 Å, with all angles equal to 90°, confirming the orthorhombic crystal system [5]. These parameters yield a unit cell volume of 430.09 ų with four formula units per unit cell (Z = 4) [1]. The crystallographic density is calculated to be 1.432 g/cm³ [6], which is in excellent agreement with experimental measurements.

High-pressure crystallographic studies have revealed that L-alanine maintains its orthorhombic structure throughout a wide pressure range. Under pressure, the unit cell parameters change anisotropically, with the a-axis showing the most significant compression [7] [4]. At approximately 2 GPa, the a and c axes become equal in length, resulting in a metrically tetragonal structure while maintaining orthorhombic symmetry [4].

Table 1: Crystallographic Parameters of L-Alanine

ParameterValueReference
Chemical FormulaC₃H₇NO₂ [5]
Molecular Weight (g/mol)89.09 [8]
Crystal SystemOrthorhombic [1] [2]
Space GroupP2₁2₁2₁ [1] [2]
Unit Cell Parameter a (Å)6.032 [5]
Unit Cell Parameter b (Å)12.343 [5]
Unit Cell Parameter c (Å)5.784 [5]
Unit Cell Angles (°)α = β = γ = 90 [1] [2]
Cell Volume (ų)430.09 [1]
Density (g/cm³)1.432 [6]
Temperature (K)293 [3]
Z (formula units per unit cell)4 [1]

Hydrogen Bonding Networks and Molecular Packing

The crystal structure of L-alanine is stabilized by an extensive three-dimensional hydrogen bonding network [4] [9]. Each L-alanine molecule participates in three primary hydrogen bonds with neighboring molecules: three N-H⋯O hydrogen bonds with bond lengths of 2.83 Å, 2.85 Å, and 2.81 Å [5]. These hydrogen bonds link the zwitterionic molecules into puckered layers within the ac plane, which are subsequently stacked along the b-axis [4].

The hydrogen bonding pattern creates a network where the NH₃⁺ groups act as donors and the COO⁻ groups serve as acceptors [10]. Theoretical calculations using PIXEL analysis indicate that the hydrogen bond-mediated intermolecular energies within the layers are 118 and 145 kJ mol⁻¹, while the stacking interactions between layers are considerably weaker at 31 kJ mol⁻¹ [4]. The molecular packing exhibits a coordination number of 14, with a topology that resembles a distorted body-centered cubic arrangement at ambient pressure, becoming more regular under increased pressure [4].

The hydrogen bonding network is critical for the stability of the zwitterionic form in the solid state. In the absence of intermolecular hydrogen bonds, as in the gas phase, L-alanine exists in its neutral non-ionic form rather than the zwitterionic structure [11]. The strength and geometry of these hydrogen bonds are directly correlated with the thermal expansion properties of the crystal [12].

Thermal Stability and Decomposition Profiles

The thermal behavior of L-alanine has been extensively studied using various thermal analysis techniques, revealing distinct decomposition patterns and thermal stability characteristics. L-alanine exhibits remarkable thermal stability up to approximately 200°C, above which decomposition processes begin [13].

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of L-alanine demonstrates a sharp, nearly complete weight loss over the temperature range of 225-300°C [14]. The L-enantiomer shows an onset decomposition temperature of 225.96°C, indicating high thermal stability compared to many organic compounds [14]. The TGA curve exhibits a characteristic single-step decomposition process with approximately 100% weight loss, suggesting complete sublimation or thermal decomposition of the material [14].

The thermogravimetric profile shows negligible weight loss below 200°C, confirming the absence of moisture and the thermal stability of the crystalline structure [15]. The sharp weight loss observed in the decomposition region is distinctive of sublimation processes, where the solid material transitions directly to the vapor phase without melting [14]. The complete degradation observed in TGA measurements indicates that L-alanine undergoes extensive molecular breakdown at elevated temperatures.

Comparative studies between L-alanine and D-alanine reveal that the L-isomer is more susceptible to temperature-induced changes, with a lower onset decomposition temperature compared to the D-form (231.83°C) [14]. This difference in thermal stability between enantiomers reflects subtle variations in their crystalline packing arrangements and intermolecular interactions.

Differential Thermal Analysis (DTA)

Differential thermal analysis provides complementary information about the thermal transitions and decomposition processes in L-alanine. DTA curves show distinct endothermic peaks corresponding to thermal decomposition events, with the primary decomposition occurring at approximately 315°C [6]. The melting point determined by DTA is reported as 314.5°C, though this represents decomposition rather than true melting, as indicated by the concurrent weight loss observed in TGA [6].

The DTA profile reveals that L-alanine begins to sublime above 200°C, with the endothermic process becoming more pronounced as temperature increases [13]. The differential thermal analysis confirms the absence of phase transitions below the decomposition temperature, indicating that L-alanine maintains its crystalline structure throughout the stable temperature range [12].

Studies of L-alanine doped with various additives show modified thermal behavior, with decomposition temperatures shifting depending on the nature and concentration of dopants [15]. These modifications in thermal properties demonstrate the influence of crystal defects and impurities on the thermal stability of the amino acid crystal structure.

Table 2: Thermal Properties of L-Alanine

Thermal PropertyValueAnalysis MethodReference
Decomposition Temperature (°C)225.96 (L-form)TGA/DTA [14]
Melting Point (°C)314.5DSC [6]
Sublimation Onset (°C)200TGA [13]
TGA Weight Loss (%)~100TGA [14]
Decomposition Range (°C)225-300TGA [14]
Thermal StabilityStable to ~200°CThermal Analysis [12]

Spectroscopic Properties

The spectroscopic characterization of L-alanine provides detailed information about its molecular structure, vibrational modes, and electronic properties. Multiple spectroscopic techniques have been employed to elucidate the structural features and molecular dynamics of crystalline L-alanine.

Vibrational Spectroscopy (FTIR, Raman)

Fourier Transform Infrared (FTIR) spectroscopy of L-alanine reveals characteristic absorption bands that correspond to specific molecular vibrations. The FTIR spectrum shows a strong absorption at 2603.25 cm⁻¹ attributed to the symmetric stretching of the methyl group [16]. The asymmetric stretching of the NH₂ group appears at 2292.55 cm⁻¹, while the carbonyl (C=O) stretching vibration is observed at 1619.81 cm⁻¹ [16]. The broad absorption at 3439.71 cm⁻¹ is assigned to OH stretching vibrations [16].

The pH-dependent infrared spectroscopy studies reveal significant changes in the vibrational spectrum depending on the ionization state of L-alanine [17] [18]. In the zwitterionic form (pH 6), intermolecular hydrogen bonds between NH₃⁺ and COO⁻ groups predominate, while in the cationic form (pH 1), hydrogen bonds between COOH groups lead to dimer formation [17]. These studies demonstrate that the vibrational frequencies are sensitive indicators of the molecular environment and hydrogen bonding patterns.

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The Raman spectrum of L-alanine exhibits characteristic amide I bands at 1658-1662 cm⁻¹ and amide III bands at 1272-1280 cm⁻¹ [19]. These bands are particularly sensitive to the secondary structure and hydrogen bonding environment of the amino acid. Temperature-dependent Raman studies reveal "anomalous" changes in the low-wavenumber region, which have been interpreted in terms of changes in the relative contributions of stretching and deformational components to intermolecular vibrational bands [20].

Recent advances in terahertz spectroscopy combined with density functional theory calculations have enabled the determination of fundamental vibrational modes in L-alanine single crystals [21] [22]. These studies provide direct comparison between theoretical predictions and experimental observations, correcting previous mode assignments and revealing previously unreported vibrational modes [21].

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance spectroscopy provides detailed information about the local chemical environment and molecular dynamics of L-alanine. The ¹H NMR spectrum of L-alanine in deuterated water (D₂O) shows characteristic resonances for the methyl protons at 1.471 ppm and the alpha proton at 3.771 ppm [23]. These chemical shifts are characteristic of the zwitterionic form of the amino acid in aqueous solution.

The ¹³C NMR spectrum reveals three distinct carbon resonances corresponding to the different carbon environments in L-alanine [23]. The methyl carbon appears at 18.83 ppm, the alpha carbon at 53.2 ppm, and the carboxyl carbon at 178.56 ppm [23]. These chemical shifts provide valuable information about the electronic environment and bonding characteristics of each carbon atom.

Solid-state NMR studies of L-alanine have revealed detailed information about molecular dynamics in the crystalline phase [24]. ¹H NMR relaxometry measurements identify three distinct motional processes occurring on different time scales: collective dynamics of the three-dimensional hydrogen bond network (microsecond time scale), dynamics of the NH₃ group (nanosecond time scale), and rotation of the CH₃ group (fastest process) [24]. These studies demonstrate that even in the solid state, L-alanine exhibits significant molecular motion that affects its physical properties.

Advanced NMR techniques, including two-dimensional NMR experiments such as TOCSY and HSQC, have been employed to obtain complete assignments of chemical shifts and coupling constants [23] [25]. These comprehensive NMR studies provide detailed structural information that can be compared with theoretical calculations to validate molecular models and understand conformational behavior.

Table 3: Spectroscopic Properties of L-Alanine

TechniqueFrequency/Chemical ShiftAssignmentReference
FTIR - CH₃ symmetric stretching2603.25 cm⁻¹Methyl group vibration [16]
FTIR - NH₂ asymmetric stretching2292.55 cm⁻¹Amino group stretching [16]
FTIR - C=O stretching1619.81 cm⁻¹Carboxyl group vibration [16]
FTIR - OH stretching3439.71 cm⁻¹Hydroxyl stretching [16]
Raman - Amide I1658-1662 cm⁻¹C=O stretch in α-helix [19]
Raman - Amide III1272-1280 cm⁻¹N-H bend + C-N stretch [19]
¹H NMR - CH₃ (ppm)1.471Methyl protons [23]
¹H NMR - CH (ppm)3.771Alpha proton [23]
¹³C NMR - CH₃ (ppm)18.83Methyl carbon [23]
¹³C NMR - CH (ppm)53.2Alpha carbon [23]
¹³C NMR - COOH (ppm)178.56Carboxyl carbon [23]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS]
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
White crystalline powder; odourless

Color/Form

Orthorhombic crystals from water
White crystalline powde

XLogP3

-3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

89.047678466 g/mol

Monoisotopic Mass

89.047678466 g/mol

Boiling Point

250 °C (sublimes)

Heavy Atom Count

6

Taste

Sweet taste

Density

1.432 g/cu cm at 22 °C

LogP

-2.85
-2.85
log Kow = -2.85

Odor

Odorless

Appearance

Solid powder

Melting Point

297 °C (decomposes)
300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1FU7983T0U

Related CAS

25281-63-4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 316 of 318 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used for protein synthesis.

Therapeutic Uses

Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
DIETARY SUPPLEMENT
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)
DL-Alanine is a racemic mixture of alanine, a non-essential alpha-amino acid. Alanine is one of the most common residues for protein synthesis and is involved in the metabolism of tryptophan and vitamin pyridoxine. Furthermore, alanine is an important source of energy for muscles and central nervous system. It strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals.

Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.

Vapor Pressure

0.00000011 [mmHg]

Other CAS

338-69-2
56-41-7
302-72-7

Associated Chemicals

(1)-Alanine hydrochloride;6003-05-0
(DL)-Alanine (dl); 302-72-7
(D)-Alanine; 338-69-2

Wikipedia

Α-alanine
Hydroxylysine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic

Methods of Manufacturing

HYDROLYSIS OF PROTEIN (GELATIN, SILK, ZEIN); ORG SYNTHESIS.
L-Alanine is produced via asymmetric hydrolysis with microbial acylase, and it is still isolated from protein hydrolysates on an industrially scale; L- alanine may be prepared...by enzymatic decarboxylation of L-aspartic acid with an immobilized microorganism such as Pseudomonas dacunhae.
l-Alanine is industrially produced from l-aspartic acid by means of immobilized Pseudomonas dacunhae cells in a pressurized bioreactor. In direct fermentation microorganisms usually accumulate d,l-alanine because of present alanine racemase. With a d-cycloserine resistant mutant selected from Brevibacterium lactofermentum, it is possible to obtain 46 g/L d-alanine with an enantiomeric excess (e.e.) of 95 %. An alanine racemase-deficient mutant of Arthrobacter oxydans was reported, that produces 75 g/L l-alanine from glucose with a yield of 52 % and 95 % e.e.. To a certain extent l-alanine is still isolated from protein hydrolysates.

General Manufacturing Information

Alanine: ACTIVE

Analytic Laboratory Methods

MICROBIOLOGICAL ASSAY METHODS.
AMINO ACID ANALYZER & GLC DETERMINATION.
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media. /Amino acids/
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay. /Amino acids/
For more Analytic Laboratory Methods (Complete) data for (L)-ALANINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

L-ALANINE DETERMINATION /IN LIVER TISSUE EXTRACTS/ WITH ALANINE DEHYDROGENASE & UV SPECTROPHOTOMETRY.

Dates

Modify: 2023-08-15
1. Karmali AM, Blundell TL, Furnham N. Model-building strategies for low-resolution X-ray crystallographic data. Acta Crystallogr D Biol Crystallogr. 2009 Feb;65(Pt 2):121-7. doi: 10.1107/S0907444908040006. Epub 2009 Jan 20. PMID: 19171966; PMCID: PMC2631632.

2. Kubyshkin V, Budisa N. Anticipating alien cells with alternative genetic codes: away from the alanine world! Curr Opin Biotechnol. 2019 Dec;60:242-249. doi: 10.1016/j.copbio.2019.05.006. Epub 2019 Jul 3. PMID: 31279217.

3. Kubyshkin V, Budisa N. The Alanine World Model for the Development of the Amino Acid Repertoire in Protein Biosynthesis. Int J Mol Sci. 2019 Nov 5;20(21):5507. doi: 10.3390/ijms20215507. PMID: 31694194; PMCID: PMC6862034.

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